Bis(4-hydroxyphenyl) pyridine-2,6-dicarboxylate
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Overview
Description
Bis(4-hydroxyphenyl) pyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C19H13NO6 and a molecular weight of 351.31 g/mol . It is known for its unique structure, which includes two hydroxyphenyl groups attached to a pyridine ring through ester linkages at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-hydroxyphenyl) pyridine-2,6-dicarboxylate typically involves the esterification of pyridine-2,6-dicarboxylic acid with 4-hydroxyphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is usually heated to facilitate the formation of the ester bonds, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Bis(4-hydroxyphenyl) pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Amides, thioesters, and other substituted esters.
Scientific Research Applications
Bis(4-hydroxyphenyl) pyridine-2,6-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(4-hydroxyphenyl) pyridine-2,6-dicarboxylate involves its interaction with various molecular targets and pathways. The hydroxyphenyl groups can participate in hydrogen bonding and π-π interactions, which influence the compound’s binding affinity and specificity . Additionally, the pyridine ring can coordinate with metal ions, affecting the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Bis(4-hydroxyphenyl) methane: Similar structure but lacks the pyridine ring, leading to different chemical properties and applications.
Bis(4-hydroxyphenyl) sulfone: Contains a sulfone group instead of the pyridine ring, resulting in distinct reactivity and uses.
Bis(4-hydroxyphenyl) ether: Features an ether linkage instead of ester bonds, influencing its physical and chemical behavior.
Uniqueness
Bis(4-hydroxyphenyl) pyridine-2,6-dicarboxylate is unique due to its combination of hydroxyphenyl groups and a pyridine ring, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and advanced materials .
Properties
CAS No. |
83346-76-3 |
---|---|
Molecular Formula |
C19H13NO6 |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
bis(4-hydroxyphenyl) pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C19H13NO6/c21-12-4-8-14(9-5-12)25-18(23)16-2-1-3-17(20-16)19(24)26-15-10-6-13(22)7-11-15/h1-11,21-22H |
InChI Key |
QHPPTJOBIHERDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)OC2=CC=C(C=C2)O)C(=O)OC3=CC=C(C=C3)O |
Origin of Product |
United States |
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